molecular formula C6H11O9P-2 B1260299 keto-D-fructose 6-phosphate

keto-D-fructose 6-phosphate

Cat. No. B1260299
M. Wt: 258.12 g/mol
InChI Key: GSXOAOHZAIYLCY-HSUXUTPPSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

D-fructose 6-phosphate(2-) is an organophosphate oxoanion arising from deprotonation of both phosphate OH groups of D-fructose 6-phosphate. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a keto-D-fructose 6-phosphate.

Scientific Research Applications

  • Isomeric Composition and Kinetics

    Keto isomers of fructose phosphates, like fructose 6-phosphate and fructose 1,6-bisphosphate, demonstrate unique kinetics and substrate specificity in biochemical reactions. These compounds play a critical role in enzyme reactions, such as those involving muscle aldolase, which are pivotal in metabolic pathways (Midelfort, Gupta, & Rose, 1976).

  • Enzymatic Specificity

    Studies on enzymes like fructose-6-phosphate kinase show specificity for certain isomers of fructose phosphates. This specificity is essential for understanding how these enzymes catalyze biochemical reactions and contribute to broader metabolic processes (Wurster & Hess, 1974).

  • Tautomeric Composition

    The composition of D-fructose phosphates in solution, including their tautomeric forms, is crucial for understanding the behavior of these compounds in biochemical reactions. This knowledge assists in comprehending their role in metabolic pathways (Koerner, Cary, Bhacca, & Younathan, 1973).

  • Biosynthetic Pathways

    Keto-D-fructose compounds like 6-deoxy-5-ketofructose-1-phosphate are involved in biosynthetic pathways for essential compounds such as aromatic amino acids in certain microorganisms, indicating their significance in microbial metabolism (White & Xu, 2006).

  • Enzymatic Synthesis

    Enzymes like fructose 6-phosphate aldolase play a role in the enzymatic synthesis of various sugars, demonstrating the utility of keto-D-fructose compounds in biochemical synthesis and metabolic engineering (Schürmann, Schürmann, & Sprenger, 2002).

  • Spectral Studies

    Studies using absorption spectroscopy and circular dichroism have explored the acyclic forms of D-fructose and related compounds, contributing to a deeper understanding of their structural characteristics and behaviors in various reactions (Avigad, Englard, & Listowsky, 1970).

  • Metabolic Pathways in Organisms

    Research into enzymes such as phosphoglucose isomerase and their interaction with fructose phosphates reveals insights into the metabolic pathways of different organisms, including humans and bacteria (Tsuboi, Fukunaga, & Chervenka, 1971).

properties

Product Name

keto-D-fructose 6-phosphate

Molecular Formula

C6H11O9P-2

Molecular Weight

258.12 g/mol

IUPAC Name

[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/p-2/t4-,5-,6-/m1/s1

InChI Key

GSXOAOHZAIYLCY-HSUXUTPPSA-L

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-]

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
keto-D-fructose 6-phosphate
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keto-D-fructose 6-phosphate
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keto-D-fructose 6-phosphate
Reactant of Route 5
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Reactant of Route 6
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